3-(1-Aminoethyl)benzoic acid hydrochloride
CAS No.: 165949-85-9
Cat. No.: VC3260879
Molecular Formula: C9H12ClNO2
Molecular Weight: 201.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 165949-85-9 |
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Molecular Formula | C9H12ClNO2 |
Molecular Weight | 201.65 g/mol |
IUPAC Name | 3-(1-aminoethyl)benzoic acid;hydrochloride |
Standard InChI | InChI=1S/C9H11NO2.ClH/c1-6(10)7-3-2-4-8(5-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H |
Standard InChI Key | JNHHIGNEAULTBO-UHFFFAOYSA-N |
SMILES | CC(C1=CC(=CC=C1)C(=O)O)N.Cl |
Canonical SMILES | CC(C1=CC(=CC=C1)C(=O)O)N.Cl |
Introduction
Chemical Properties and Structure
Basic Properties
3-(1-Aminoethyl)benzoic acid hydrochloride is a white solid compound with defined chemical characteristics. The compound has a molecular formula of C9H12ClNO2 and a molecular weight of approximately 201.65 g/mol. It exists in the form of a hydrochloride salt, which enhances its stability and solubility in aqueous solutions compared to its free base form. The compound maintains a shelf life of approximately 3 years when properly stored in cool, dry conditions .
The structural composition features a benzene ring substituted with an aminoethyl group at the meta position, which is crucial for its biological activity and interactions with various molecular targets. This positioning distinguishes it from other benzoic acid derivatives and contributes to its unique reactivity profile and applications in biochemical research.
Enantiomeric Forms
A particularly important aspect of 3-(1-Aminoethyl)benzoic acid hydrochloride is its chirality, which results in two enantiomeric forms: the (R)- and (S)-configurations. The (R)-enantiomer has the CAS number 1391437-37-8, while the (S)-enantiomer is identified by CAS number 1391458-02-8 . These enantiomers exhibit identical physical properties but differ in their three-dimensional arrangement, which significantly impacts their biological activities and interactions with chiral biological systems.
The IUPAC name for the (R)-enantiomer is 3-[(1R)-1-aminoethyl]benzoic acid;hydrochloride, and it can be represented by several standardized chemical identifiers as shown in the following table:
Identifier Type | Value |
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Standard InChI | InChI=1S/C9H11NO2.ClH/c1-6(10)7-3-2-4-8(5-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1 |
Standard InChIKey | JNHHIGNEAULTBO-FYZOBXCZSA-N |
Isomeric SMILES | CC@HN.Cl |
Canonical SMILES | CC(C1=CC(=CC=C1)C(=O)O)N.Cl |
The chirality of these compounds is essential for their interaction with biological systems, influencing how they bind to enzymes and receptors. This stereochemical property makes them valuable in pharmaceutical research where enantioselective interactions are crucial for therapeutic effects.
Synthesis and Production Methods
General Synthetic Routes
The synthesis of 3-(1-Aminoethyl)benzoic acid hydrochloride can be achieved through several methodologies, with the choice of route typically dependent on the desired scale, purity, and specific enantiomer required. One common approach involves the acylation of aminomethylaniline with benzoyl chloride. This method represents a straightforward pathway to the basic structure, though additional steps may be required for purification and resolution of enantiomers.
Alternative synthetic strategies involve starting from suitable benzene derivatives and performing substitution reactions to introduce the aminoethyl functionality at the meta position. The synthesis typically requires careful control of reaction conditions to ensure regioselectivity and minimize the formation of undesired isomers. These processes allow for the production of the compound with varying degrees of purity and yield depending on the specific conditions employed.
Chiral Resolution Techniques
For applications requiring specific enantiomers, chiral resolution becomes a critical step in the production process. The separation of (R)- and (S)-enantiomers of 3-(1-Aminoethyl)benzoic acid hydrochloride involves specialized techniques that exploit subtle differences in their physical and chemical properties when interacting with other chiral substances.
Chiral resolution methods may include:
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Crystallization with chiral resolving agents
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Chromatographic separation using chiral stationary phases
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Kinetic resolution through selective reactions
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Enzymatic resolution
These techniques are essential for isolating the specific enantiomers, such as the (S)- or (R)-forms, which are crucial for their biological activity and pharmaceutical applications.
Advanced Synthesis Technologies
Several advanced technologies have been employed for the efficient and stereoselective synthesis of 3-(1-Aminoethyl)benzoic acid hydrochloride and its derivatives. These include asymmetric synthesis and enzyme catalysis, which can directly produce the desired enantiomer without requiring subsequent resolution steps .
Additional advanced technologies that may be applied include:
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Photochemical technology
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Continuous flow chemistry
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Fluorination
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Ultra-low temperature technology
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Anhydrous and anaerobic reaction conditions
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Hydrogenation
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Reactions using lithium and Grignard reagents
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High-pressure reactions (hydrogenation, ammoniation, carbonylation)
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Diazotization reactions
These methodologies represent the cutting edge of synthetic organic chemistry and enable more efficient, environmentally friendly, and stereoselective production of 3-(1-Aminoethyl)benzoic acid hydrochloride.
Biological Activity and Applications
Pharmaceutical Applications
3-(1-Aminoethyl)benzoic acid hydrochloride has shown considerable potential in pharmaceutical applications, primarily due to its structural similarity to amino acids. Research indicates that the compound may function as a modulator in neurotransmitter systems, with possible implications for pain management and neuroprotection. These properties make it a compound of interest for developing novel therapeutic agents.
The compound has also demonstrated some degree of activity against certain types of cancer cells, although further research is required to fully elucidate its mechanisms and therapeutic potential in this area. Its unique structural features allow it to interact with specific biological targets, potentially leading to applications in treating various medical conditions.
As a building block in medicinal chemistry, 3-(1-Aminoethyl)benzoic acid hydrochloride contributes to the development of more complex pharmaceutical compounds. Its chirality is particularly important in this context, as the different enantiomers may exhibit varying levels of biological activity and specificity.
Biochemical Interactions
Research into the interactions of 3-(1-Aminoethyl)benzoic acid hydrochloride with biological targets has revealed potential effects on neurotransmitter receptors and other cellular pathways. Studies suggest that this compound may influence synaptic transmission and neuronal excitability, which could have implications for treating conditions such as depression or anxiety.
The compound's ability to form hydrogen bonds and electrostatic interactions with active sites of enzymes makes it a promising candidate for modulating biological pathways. Its unique chemical structure, featuring both a carboxylic acid and an amine group, allows for versatile binding modes with various biological macromolecules.
Further investigation is necessary to clarify these interactions and their relevance in clinical settings, but the preliminary findings suggest significant potential for applications in neuropharmacology and related fields.
Research Applications
Beyond its pharmaceutical potential, 3-(1-Aminoethyl)benzoic acid hydrochloride serves as a valuable tool in biochemical research. As an intermediate in organic synthesis, it facilitates the creation of more complex molecules with specific properties and functions. Its well-defined structure and reactivity make it ideal for systematic studies of structure-activity relationships.
The compound can also function as a ligand in biochemical assays, where its binding properties can be utilized to study molecular interactions and enzymatic processes. Additionally, it has potential applications in the development of chemical probes for investigating biological systems.
Another notable application is in coordination chemistry, where 3-(1-Aminoethyl)benzoic acid hydrochloride can bind to metal ions to form coordination complexes with interesting properties. This aspect of its chemistry opens up possibilities for applications in catalysis, materials science, and other fields beyond traditional pharmaceutical research.
Chemical Behavior and Reactivity
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality in 3-(1-Aminoethyl)benzoic acid hydrochloride undergoes typical reactions characteristic of this functional group. These reactions include esterification, amidation, and salt formation, which can be exploited for derivatization and the synthesis of more complex structures.
Esterification reactions with alcohols produce the corresponding esters, which may exhibit different physical properties and biological activities compared to the parent compound. These modifications can be useful for tuning solubility, membrane permeability, and other pharmacokinetic parameters in pharmaceutical applications.
Amidation reactions convert the carboxylic acid to various amides, potentially creating peptide-like structures with enhanced binding capabilities to biological targets. Additionally, the carboxylate form can participate in salt formation with various cations, influencing solubility and stability profiles.
Reactions of the Amino Group
The amino functionality in 3-(1-Aminoethyl)benzoic acid hydrochloride serves as a nucleophilic center capable of participating in various substitution and addition reactions. This reactivity enables further functionalization and the creation of derivatives with modified properties.
Common reactions of the amino group include:
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Acylation to form amides
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Alkylation to produce secondary or tertiary amines
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Reaction with aldehydes or ketones to form imines
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Diazotization followed by various transformations
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Formation of carbamates and ureas
These transformations expand the chemical space accessible from 3-(1-Aminoethyl)benzoic acid hydrochloride and contribute to its versatility as a synthetic intermediate in organic chemistry and pharmaceutical development.
Coordination Chemistry
The presence of both carboxylic acid and amine functional groups in 3-(1-Aminoethyl)benzoic acid hydrochloride enables it to function as a bidentate ligand in coordination chemistry. This property allows for the formation of metal complexes with potentially interesting structural, electronic, and catalytic properties.
Research in this area includes studies on lanthanide coordination polymers based on structurally similar compounds, such as 3-(Aminomethyl)benzoic acid. These complexes often exhibit luminescence properties that can be exploited in sensing applications, imaging, and materials science.
The coordination behavior of 3-(1-Aminoethyl)benzoic acid hydrochloride contributes to its multifaceted utility beyond typical organic reactions, positioning it at the interface of organic and inorganic chemistry with applications spanning multiple disciplines.
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